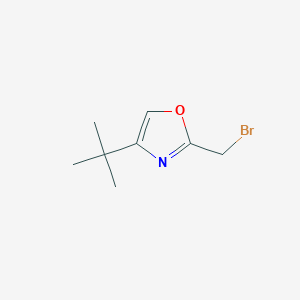

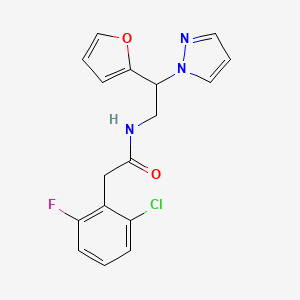

2-(Bromomethyl)-4-(tert-butyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information on the synthesis of “2-(Bromomethyl)-4-(tert-butyl)oxazole”, there are related studies that might provide insights. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another study reported the one-step synthesis of diversely substituted functional 1,2-dithiolanes by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . These methods might provide some guidance for the synthesis of “this compound”.Chemical Reactions Analysis

Again, while there is no direct information on the chemical reactions of “this compound”, related studies might provide some insights. For example, a study reported the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications

Synthetic Applications

Synthetic Elaboration

2-(Bromomethyl)-4-(tert-butyl)oxazole serves as a reactive scaffold for synthetic elaboration. The bromomethyl group allows for substitution reactions, enabling the synthesis of diverse oxazole derivatives. For instance, it can be used in C-alkylation reactions with stabilized carbanions, demonstrating its utility in constructing complex molecules, such as the synthesis of Oxaprozin (Patil & Luzzio, 2016).

Cross-Coupling Reactions

The compound is also useful in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of 2,4-disubstituted oxazoles. Its selectivity for the bromomethyl position allows for the generation of a range of oxazole derivatives through Stille or Suzuki coupling reactions, highlighting its versatility as a building block (Young, Smith, & Taylor, 2004).

Medicinal Chemistry

Antibacterial Agents

Oxazole derivatives, including those synthesized from this compound, are explored for their antibacterial properties. For example, oxazolidinone compounds, a class to which oxazole derivatives contribute, are investigated for their potential as novel antibacterial agents. This research addresses the need for new therapeutics amid rising antibiotic resistance (Reck et al., 2005).

Materials Science

Luminescent Materials

Oxazole derivatives, including those derived from this compound, are studied for their luminescent properties. These compounds find applications in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their high fluorescence quantum yields and moderate solvent sensitivity. The structural modification of oxazole units can significantly affect their photophysical properties, making them suitable for various optoelectronic applications (Eseola et al., 2011).

properties

IUPAC Name |

2-(bromomethyl)-4-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAZZKUJFFRPES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2748350.png)

![2-(3-chloropropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2748355.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2748356.png)

![6-(Benzo[d][1,3]dioxol-5-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2748357.png)

![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate](/img/structure/B2748366.png)